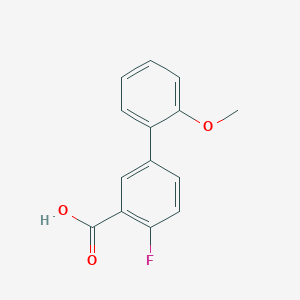2-Fluoro-5-(2-methoxyphenyl)benzoic acid
CAS No.: 1178303-59-7
Cat. No.: VC8013926
Molecular Formula: C14H11FO3
Molecular Weight: 246.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1178303-59-7 |
|---|---|
| Molecular Formula | C14H11FO3 |
| Molecular Weight | 246.23 |
| IUPAC Name | 2-fluoro-5-(2-methoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | NWEJVOAMFCGCSS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 2-fluoro-5-(2-methoxyphenyl)benzoic acid is C₁₄H₁₁FO₃, with a molecular weight of 246.23 g/mol. Its structure comprises a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2-methoxyphenyl group at the 5-position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, while the fluorine atom enhances lipophilicity and metabolic stability, common features in bioactive molecules .
Key Physicochemical Parameters (Inferred from Analogs):
| Property | Value/Description |
|---|---|
| logP | ~2.8–3.2 (estimated) |
| Hydrogen Bond Donors | 2 (carboxylic acid and methoxy group) |
| Polar Surface Area | ~65–70 Ų |
| Solubility | Low in water; soluble in DMSO, DMF |
The SMILES notation for this compound is COC1=C(C=CC=C1)C2=CC(=C(C=C2)F)C(=O)O, reflecting the connectivity of substituents. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized aromatic system, influencing its reactivity and interaction with biological targets .
Synthetic Methodologies
The synthesis of 2-fluoro-5-(2-methoxyphenyl)benzoic acid can be achieved through cross-coupling reactions, building on strategies employed for structurally related compounds.
Suzuki-Miyaura Coupling
A plausible route involves the Suzuki-Miyaura reaction, which couples a boronic acid derivative with a halogenated benzoic acid precursor:
-
Starting Material: 5-Bromo-2-fluorobenzoic acid.
-
Boronic Acid: 2-Methoxyphenylboronic acid.
-
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄).
-
Conditions: Aqueous base (e.g., Na₂CO₃), polar solvent (e.g., DME), 80–100°C.
The reaction proceeds via oxidative addition of the palladium catalyst to the brominated benzoic acid, followed by transmetallation with the boronic acid and reductive elimination to form the desired biaryl product.
Post-Functionalization Approaches
Alternative methods include:
-
Friedel-Crafts Acylation: Introducing the methoxyphenyl group via electrophilic aromatic substitution, though this may require directing groups to achieve regioselectivity.
-
Ullmann Coupling: Copper-mediated coupling of iodobenzoic acid derivatives with 2-methoxyphenylamines, though this is less common for aryl-aryl bonds.
Analytical Characterization
Quality control and structural validation rely on advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons in the range of δ 6.8–8.0 ppm, and a carboxylic acid proton at δ ~12–13 ppm (broad).
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (~δ 170 ppm), fluorine-substituted carbons (~δ 160 ppm for C-F), and methoxy carbon (~δ 55 ppm) .
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase.
-
Mobile Phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
-
Retention Time: ~8–10 minutes (method-dependent).
Mass Spectrometry (MS)
Applications in Medicinal Chemistry
While direct studies on 2-fluoro-5-(2-methoxyphenyl)benzoic acid are sparse, its structural analogs demonstrate promising biological activities:
Kinase Inhibition
Fluorinated benzoic acids are frequently explored as kinase inhibitors. For example, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives exhibit nanomolar activity against CSNK2A (casein kinase 2 alpha), a target in cancer and viral replication . The fluorine atom enhances binding affinity by forming hydrogen bonds with kinase active sites, while the methoxy group improves solubility and pharmacokinetics .
Antibacterial and Antiviral Agents
Fluorine’s electronegativity disrupts bacterial cell wall synthesis, and methoxy groups modulate membrane permeability. Analogous compounds show activity against RNA viruses, possibly by interfering with viral polymerase function .
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds suffer from moderate yields (40–60%) due to steric hindrance from ortho-substituents. Future work could explore:
-
Microwave-Assisted Synthesis: Reducing reaction times and improving yields.
-
Flow Chemistry: Enhancing scalability for industrial applications.
Biological Screening
Prioritizing in vitro assays for cytotoxicity, kinase inhibition, and antiviral activity will clarify this compound’s therapeutic potential. Computational modeling (e.g., molecular docking) could predict target engagement with proteins like CSNK2A or PIM kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume